molecular formula C27H25Cl2N3O4 B12480612 Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12480612
M. Wt: 526.4 g/mol
InChI Key: PBVFUVQWGCLVPP-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that features a combination of aromatic rings, piperazine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed mechanistic studies are required to fully understand the pathways involved .

Comparison with Similar Compounds

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H25Cl2N3O4

Molecular Weight

526.4 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C27H25Cl2N3O4/c1-2-36-27(35)20-9-11-24(23(17-20)30-25(33)19-8-10-21(28)22(29)16-19)31-12-14-32(15-13-31)26(34)18-6-4-3-5-7-18/h3-11,16-17H,2,12-15H2,1H3,(H,30,33)

InChI Key

PBVFUVQWGCLVPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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